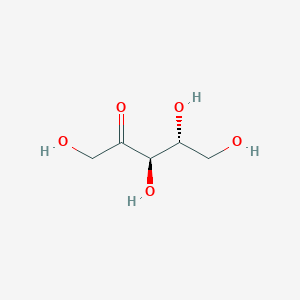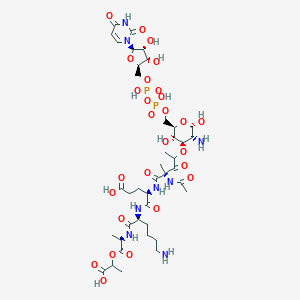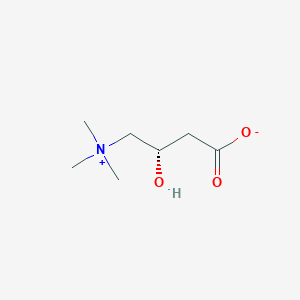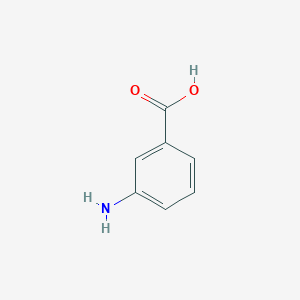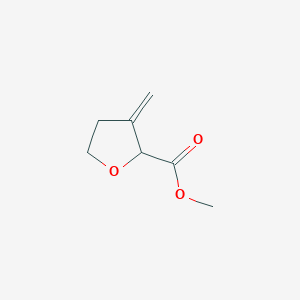
Methyl 3-methylideneoxolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylideneoxolane-2-carboxylate (MOC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. MOC is a colorless liquid that is soluble in most organic solvents and has a boiling point of 100-102°C.
Mecanismo De Acción
The mechanism of action of Methyl 3-methylideneoxolane-2-carboxylate involves its ability to act as a nucleophile in organic reactions. It can undergo various reactions such as nucleophilic addition, substitution, and elimination reactions. The presence of the methylidene group in Methyl 3-methylideneoxolane-2-carboxylate makes it a highly reactive compound, which makes it useful in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Methyl 3-methylideneoxolane-2-carboxylate. However, it has been reported that Methyl 3-methylideneoxolane-2-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system. This inhibition can lead to the accumulation of acetylcholine, which can result in various physiological effects such as muscle contraction and increased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-methylideneoxolane-2-carboxylate in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of various compounds. However, the high reactivity of Methyl 3-methylideneoxolane-2-carboxylate can also be a limitation as it can lead to unwanted side reactions. Methyl 3-methylideneoxolane-2-carboxylate is also a highly flammable liquid, which requires proper handling and storage.
Direcciones Futuras
There are several future directions for the research on Methyl 3-methylideneoxolane-2-carboxylate. One potential area of research is the development of new synthetic methodologies that utilize Methyl 3-methylideneoxolane-2-carboxylate as a building block. Another area of research is the investigation of the biochemical and physiological effects of Methyl 3-methylideneoxolane-2-carboxylate, which can provide insights into its potential applications in medicine. Additionally, the development of new derivatives of Methyl 3-methylideneoxolane-2-carboxylate with improved properties can also be an area of future research.
Conclusion:
Methyl 3-methylideneoxolane-2-carboxylate is a versatile chemical compound that has found widespread applications in organic synthesis. Its high reactivity makes it a useful building block for the synthesis of various compounds. Although there is limited research on its biochemical and physiological effects, Methyl 3-methylideneoxolane-2-carboxylate has shown potential as an inhibitor of acetylcholinesterase. The future directions for the research on Methyl 3-methylideneoxolane-2-carboxylate include the development of new synthetic methodologies, investigation of its biochemical and physiological effects, and the development of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of Methyl 3-methylideneoxolane-2-carboxylate involves the reaction of 3-methyl-2-oxiranecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of Methyl 3-methylideneoxolane-2-carboxylate and water as a byproduct. The yield of Methyl 3-methylideneoxolane-2-carboxylate can be improved by using a higher concentration of methanol and a lower reaction temperature.
Aplicaciones Científicas De Investigación
Methyl 3-methylideneoxolane-2-carboxylate has been widely used in organic synthesis due to its ability to act as a versatile building block for the synthesis of a variety of compounds. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Methyl 3-methylideneoxolane-2-carboxylate has also been used as a reagent in the synthesis of chiral compounds and as a starting material for the preparation of various heterocyclic compounds.
Propiedades
Número CAS |
155190-06-0 |
|---|---|
Nombre del producto |
Methyl 3-methylideneoxolane-2-carboxylate |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl 3-methylideneoxolane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-5-3-4-10-6(5)7(8)9-2/h6H,1,3-4H2,2H3 |
Clave InChI |
SBWSBVVLSOGYKW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(=C)CCO1 |
SMILES canónico |
COC(=O)C1C(=C)CCO1 |
Sinónimos |
2-Furancarboxylicacid,tetrahydro-3-methylene-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



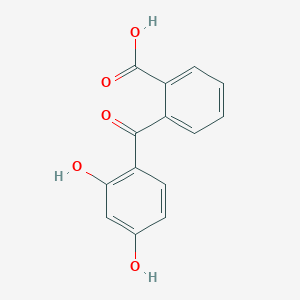
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
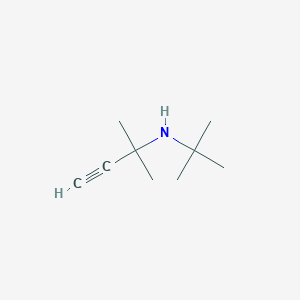
![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)
![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)
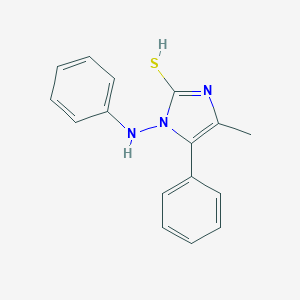
![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
